1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane
Description
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane is a brominated adamantane derivative characterized by a rigid adamantane core substituted with three methyl groups at positions 3, 5, and 7, and a 3,4-dibromophenyl moiety at position 1. Adamantane derivatives are renowned for their high thermal stability, hydrophobic nature, and structural rigidity, making them valuable in pharmaceuticals, polymers, and materials science.
Properties
IUPAC Name |
1-(3,4-dibromophenyl)-3,5,7-trimethyladamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Br2/c1-16-7-17(2)9-18(3,8-16)12-19(10-16,11-17)13-4-5-14(20)15(21)6-13/h4-6H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCBVSXLQCOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C4=CC(=C(C=C4)Br)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where 3,4-dibromobenzene is reacted with 3,5,7-trimethyladamantane under the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out in an inert solvent like dichloromethane at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions is crucial to maintain consistency and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions produce quinones or dehalogenated compounds, respectively .
Scientific Research Applications
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane involves its interaction with specific molecular targets. The dibromophenyl group can engage in halogen bonding with biological macromolecules, while the adamantane core provides structural stability and enhances lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane and structurally related adamantane derivatives:
Key Differences
Substitution Patterns :
- Bromine Placement : Unlike 1,3-Dibromo-5,7-dimethyladamantane (bromines on the adamantane core ), the target compound positions bromines on a phenyl ring, which introduces aromaticity and distinct electronic effects.
- Functional Groups : The Memantine-related compound (N-(3,5-Dimethyladamantan-1-yl)formamide) features a polar formamide group, contrasting with the hydrophobic bromophenyl and methyl groups in the target compound .
Molecular Weight and Complexity :
- The target compound’s inferred molecular weight (~413.2) is significantly higher than 1-bromo-3,5,7-trimethyladamantane (257.22) due to the dibromophenyl substituent .
Potential Applications: Halogenated Derivatives: 1,3-Dibromo-5,7-dimethyladamantane and the target compound may serve as flame retardants or crosslinking agents in polymers.
Research Findings and Limitations
- Synthetic Challenges : Bromination at the adamantane core (as in ) is typically more straightforward than attaching a dibromophenyl group, which may require multi-step synthesis.
- Solubility and Reactivity : The hydrophobic trimethyladamantane core in the target compound likely reduces solubility in polar solvents compared to the formamide derivative in .
- Data Gaps: No experimental data (e.g., melting points, spectroscopic profiles) are available for the target compound in the provided evidence, necessitating further study.
Biological Activity
1-(3,4-Dibromophenyl)-3,5,7-trimethyladamantane is a synthetic compound derived from the adamantane framework, characterized by the presence of a dibromophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes available research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18Br2. The structure features a rigid adamantane core substituted with a dibromophenyl moiety at one position and three methyl groups at other positions. This unique structure is hypothesized to influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study on adamantane derivatives demonstrated that modifications to the phenyl ring could enhance cytotoxic effects against various cancer cell lines. The presence of bromine atoms in the dibromophenyl group may contribute to increased reactivity and interaction with biological targets.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| HeLa | 10 | Inhibition of cell proliferation | |
| A549 | 12 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Similar adamantane derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The dibromophenyl group may enhance the compound’s binding affinity to these targets.
Case Study: Anti-inflammatory Activity
A controlled study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema compared to the control group, suggesting effective modulation of inflammatory pathways.
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate ROS levels, which play a critical role in cancer progression and inflammation.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory processes and cell proliferation pathways.
- Gene Expression Modulation : Changes in the expression levels of genes associated with apoptosis and inflammation have been observed in related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
